2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-
Overview
Description
2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-: is an organic compound that features a hydroxyhexyl group attached to a propenamide backbone
Mechanism of Action
Target of Action
N-(6-hydroxyhexyl)-2-methylprop-2-enamide, also known as N-(6-hydroxyhexyl)-2-methyl-2-propenamide or 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl-, is a synthetic cannabinoid . Its primary targets are the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound acts as an agonist for both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body .
Biochemical Pathways
It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain perception, inflammation, and neuroprotection .
Pharmacokinetics
Similar synthetic cannabinoids are known to be rapidly metabolized by the liver . The metabolites can be identified in the urine
Result of Action
The molecular and cellular effects of N-(6-hydroxyhexyl)-2-methylprop-2-enamide’s action depend on the specific receptor it activates and the physiological context. For instance, activation of CB1 receptors in the brain can lead to psychoactive effects, while activation of CB2 receptors can have anti-inflammatory effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances that compete for the same receptors . Additionally, factors such as pH and temperature can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- typically involves the reaction of 6-bromo-n-hexanol with 2-methyl-2-propenamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures (around 45-65°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or amines.
Scientific Research Applications
Chemistry: 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It is also used in the development of biochemical assays and diagnostic tools .
Medicine: It helps in stabilizing mutant proteins and restoring their normal function .
Industry: In the industrial sector, 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- is employed in the production of polymers and coatings. It is also used as a precursor for the synthesis of specialty chemicals .
Comparison with Similar Compounds
N-(6-hydroxyhexyl)-guanidine: Similar in structure but with a guanidine group instead of a propenamide group.
6-hydroxyhexyl acrylate: Contains an acrylate group instead of a propenamide group.
N-(6-hydroxyhexyl)-carbazole: Features a carbazole moiety instead of a propenamide group
Uniqueness: 2-Propenamide, N-(6-hydroxyhexyl)-2-methyl- is unique due to its specific combination of a hydroxyhexyl group and a propenamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(6-hydroxyhexyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)10(13)11-7-5-3-4-6-8-12/h12H,1,3-8H2,2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXPRCDPAOOWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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